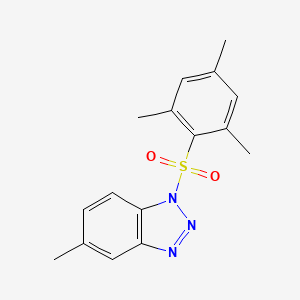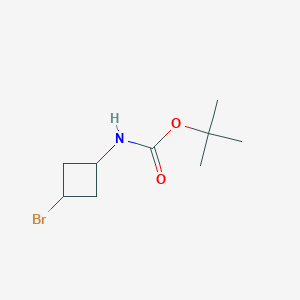
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole (MTSBT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MTSBT is a benzotriazole derivative that has been used in the synthesis of various organic compounds.
科学研究应用
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been extensively used in scientific research due to its potential applications in various fields. One of the most significant applications of 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole is in the synthesis of organic compounds. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been used as a reagent in the synthesis of various heterocyclic compounds, such as pyrazoles, pyridines, and imidazoles. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
作用机制
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole exerts its effects by inhibiting the activity of enzymes that are involved in various metabolic pathways. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been shown to inhibit the activity of cytochrome P450 enzymes, which are involved in the metabolism of various drugs and xenobiotics. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has also been shown to inhibit the activity of monoamine oxidase, which is involved in the metabolism of various neurotransmitters.
Biochemical and Physiological Effects
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been shown to have various biochemical and physiological effects. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been shown to reduce the levels of reactive oxygen species (ROS) in cells, which can lead to a reduction in oxidative stress. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has also been shown to have anti-inflammatory effects, which can lead to a reduction in inflammation. Additionally, 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been shown to have neuroprotective effects, which can protect against various neurological disorders.
实验室实验的优点和局限性
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has several advantages for lab experiments. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole is readily available and can be synthesized using relatively simple methods. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole is also stable under various conditions, which makes it suitable for use in various experiments. However, 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has some limitations. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole can be toxic at high concentrations, which can limit its use in certain experiments. Additionally, 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole can be expensive, which can limit its use in large-scale experiments.
未来方向
There are several future directions for research on 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole. One area of research is the development of new synthetic methods for 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole. Another area of research is the identification of new applications for 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole in various fields. Additionally, there is a need for more research on the mechanism of action of 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole and its effects on various metabolic pathways. Finally, there is a need for more research on the toxicity of 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole and its potential side effects.
Conclusion
In conclusion, 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole is a benzotriazole derivative that has been extensively used in scientific research due to its potential applications in various fields. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has been used in the synthesis of various organic compounds and has been shown to have various biochemical and physiological effects. 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole has several advantages for lab experiments, but also has some limitations. There are several future directions for research on 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole, including the development of new synthetic methods and the identification of new applications.
合成方法
5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole can be synthesized using various methods. One of the most common methods is the reaction of 2,4,6-trimethylphenylsulfonyl chloride with 5-methyl-1H-benzotriazole in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then converted to 5-Methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole by the addition of a reducing agent such as sodium borohydride.
属性
IUPAC Name |
5-methyl-1-(2,4,6-trimethylphenyl)sulfonylbenzotriazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2S/c1-10-5-6-15-14(9-10)17-18-19(15)22(20,21)16-12(3)7-11(2)8-13(16)4/h5-9H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHIDYWVPVJRMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(N=N2)S(=O)(=O)C3=C(C=C(C=C3C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-1-(2,4,6-trimethylbenzenesulfonyl)-1H-1,2,3-benzotriazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2602930.png)


![N-(3,5-dimethoxyphenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2602933.png)


![3-cyclopentyl-7-[4-(2-furoyl)piperazin-1-yl]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2602936.png)



![3-Ethyl-5-[(4-fluorosulfonyloxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B2602945.png)

